

A Technical Guide to L--Lysine-¹³C₆ Dihydrochloride: Properties and Applications

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Compound of Interest

Compound Name: L-Lysine-13C dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Lysine-¹³C₆ dihydrochloride, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its physicochemical properties, with a focus on its molecular weight, and explores its utility in proteomics, metabolomics, and drug development.

Physicochemical Properties

L-Lysine-¹³C₆ dihydrochloride is an isotopically labeled form of L-Lysine, an essential amino acid. In this variant, all six carbon atoms have been replaced with the stable isotope carbon-13 (¹³C).[1] This labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based quantitative analysis.[1]

The key quantitative data for L-Lysine-¹³C₆ dihydrochloride and its constituent parts are summarized in the table below for easy reference and comparison.

Compound/Element	Chemical Formula	Molecular Weight (g/mol)
L-Lysine-13C6 dihydrochloride	¹³ C ₆ H ₁₆ Cl ₂ N ₂ O ₂	225.07[2][3]
Unlabeled L-Lysine	C6H14N2O2	146.19[4][5][6][7][8]
Carbon-13 Isotope	13 C	13.003354835[9][10]
Hydrochloric Acid (HCl)	HCI	~36.46[11][12][13][14][15]



The molecular weight of L-Lysine-¹³C₆ dihydrochloride is calculated by summing the atomic weights of its constituent atoms, considering the isotopic enrichment of the carbon atoms and the addition of two hydrochloride moieties.

Applications in Research

The primary utility of L-Lysine-¹³C₆ dihydrochloride lies in its application as an internal standard and a tracer in various research fields.[1][16]

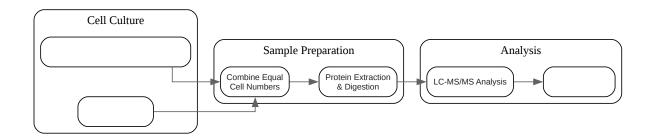
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

A prominent application of L-Lysine-¹³C₆ dihydrochloride is in SILAC-based quantitative proteomics. In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing natural L-Lysine, while the other is grown in "heavy" medium containing L-Lysine-¹³C₆.

Over several cell divisions, the labeled amino acid is incorporated into all newly synthesized proteins. When the two cell populations are combined and analyzed by mass spectrometry, the relative abundance of proteins can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Experimental Workflow for a SILAC Experiment

The following diagram illustrates a generalized workflow for a SILAC experiment.





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A simplified workflow for a typical SILAC experiment.

Metabolomics and Metabolic Flux Analysis

In metabolomics, L-Lysine-¹³C₆ dihydrochloride serves as a tracer to investigate metabolic pathways.[2] By introducing the labeled lysine into a biological system, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the elucidation of metabolic fluxes and the identification of active biochemical pathways under different physiological or pathological conditions.

Experimental Protocols General Protocol for SILAC Labeling

- Cell Culture Medium Preparation: Prepare two types of cell culture media: a "light" medium containing standard L-Lysine and a "heavy" medium where the standard L-Lysine is replaced with L-Lysine-13C6 dihydrochloride. All other components of the media should be identical.
- Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled or unlabeled amino acid.
- Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to the cell populations.
- Cell Harvesting and Lysis: Harvest the "light" and "heavy" cell populations and lyse them to extract the proteins.
- Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.
- Protein Digestion: Digest the protein mixture into peptides using an appropriate protease, such as trypsin.
- Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

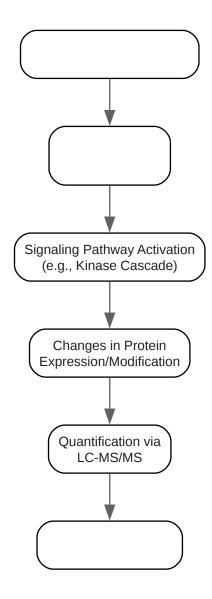


 Data Analysis: Use specialized software to identify and quantify the relative abundance of peptide pairs with different isotopic labels.

Signaling Pathways

While L-Lysine itself is a fundamental building block of proteins and is involved in numerous cellular processes, its labeled form, L-Lysine-¹³C₆ dihydrochloride, is a tool to study these pathways rather than being an active participant in signaling. For instance, it can be used to quantify changes in protein expression or post-translational modifications within specific signaling cascades, such as the mTOR or MAPK pathways, in response to various stimuli.

The diagram below illustrates the logical relationship of how L-Lysine-¹³C₆ is utilized to study a generic signaling pathway.





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Studying signaling pathways using SILAC.

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